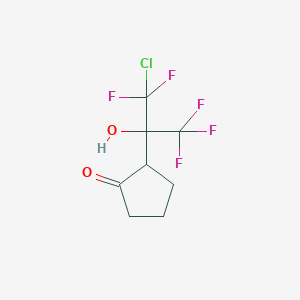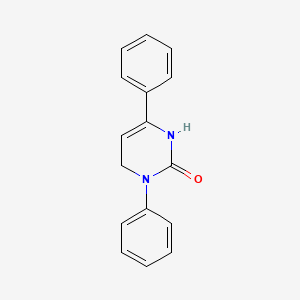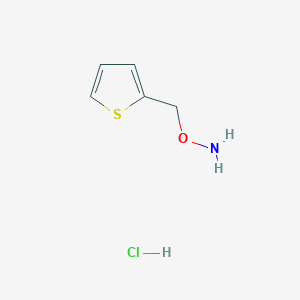
4-azido-N-(1,3-thiazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-azido-N-(1,3-thiazol-2-yl)benzenesulfonamide is an organic compound that belongs to the class of aminobenzenesulfonamides. This compound contains a benzenesulfonamide moiety with an azide group attached to the benzene ring and a thiazole ring. It is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with p-aminobenzenesulfonamide and 2-aminothiazole.
Azidation: The amino group on the benzenesulfonamide is converted to an azide group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF).
Coupling Reaction: The azide group is then coupled with the thiazole ring under specific reaction conditions, often involving a catalyst such as copper (I) sulfate pentahydrate and sodium ascorbate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-azido-N-(1,3-thiazol-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Copper (I) Sulfate Pentahydrate and Sodium Ascorbate: Used as catalysts in cycloaddition reactions.
Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Aminobenzenesulfonamide Derivatives: Formed from reduction reactions.
Applications De Recherche Scientifique
4-azido-N-(1,3-thiazol-2-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including polymers and dendrimers.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-azido-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with molecular targets and pathways in biological systems. The azide group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide: Similar structure but with an amino group instead of an azide group.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Contains both thiazole and sulfonamide moieties with different substituents.
Uniqueness
4-azido-N-(1,3-thiazol-2-yl)benzenesulfonamide is unique due to the presence of the azide group, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. This makes it a valuable compound for research in chemical biology and medicinal chemistry.
Propriétés
Numéro CAS |
36326-87-1 |
|---|---|
Formule moléculaire |
C9H7N5O2S2 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
4-azido-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H7N5O2S2/c10-14-12-7-1-3-8(4-2-7)18(15,16)13-9-11-5-6-17-9/h1-6H,(H,11,13) |
Clé InChI |
PAIRVBCQQUUXHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


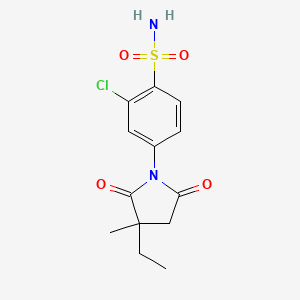

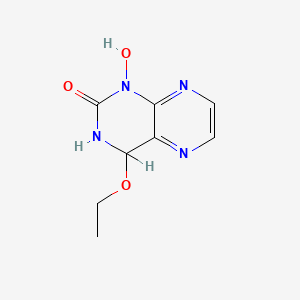

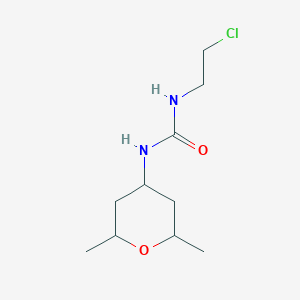
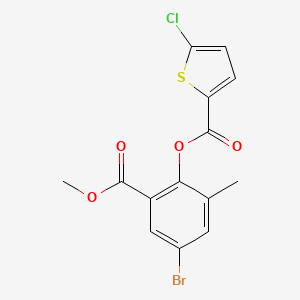
![3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane](/img/structure/B14676079.png)
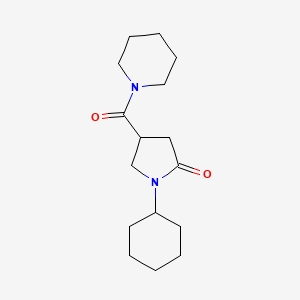
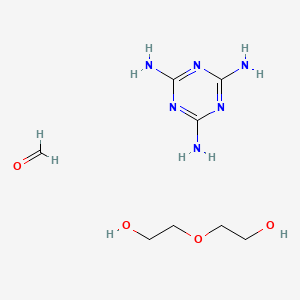
![Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-](/img/structure/B14676100.png)

